molecular formula C26H26N2O6 B572671 Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate CAS No. 1369503-21-8

Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate

Cat. No.: B572671
CAS No.: 1369503-21-8
M. Wt: 462.502
InChI Key: HSTSBUGWOGSMJG-UHFFFAOYSA-N
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Description

Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate is an organic compound with a complex structure that includes benzyl, methoxycarbonyl, and hydrazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use benzyl alcohol derivatives and methoxycarbonyl reagents under specific reaction conditions. The process may involve protection and deprotection steps to ensure the stability of reactive groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous flow processes to ensure high yield and purity. These methods would utilize optimized reaction conditions, such as the use of specific catalysts and solvents, to facilitate the methoxycarbonylation and other necessary reactions .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl and methoxycarbonyl derivatives, such as:

  • Dibenzyl methoxycarbonyl hydrazine
  • Benzyl methoxycarbonyl hydrazine derivatives

Uniqueness

Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .

Biological Activity

Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate (CAS No. 1369503-21-8) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C26H26N2O6
  • Molecular Weight : 462.49 g/mol
  • CAS Number : 1369503-21-8
  • Purity : >97%

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of hydrazine derivatives with various benzyl and methoxycarbonyl substituents. Characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values for selected strains were reported as low as 8 µg/mL, indicating potent activity .

Microbial Strain MIC (µg/mL)
M. tuberculosis H37Rv8
E. coli16
S. aureus32

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have demonstrated that this compound exhibits low cytotoxicity in human cell lines, with CC50 values significantly higher than the effective concentrations for antimicrobial activity .

Cell Line CC50 (µM)
SH-SY5Y>1000
HEK293>1000

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or inhibit essential metabolic pathways in microbes . Further research is needed to clarify these mechanisms.

Case Study: Antimycobacterial Activity

In a study aimed at discovering new antimycobacterial agents, this compound was evaluated alongside a series of hydrazone derivatives. The results indicated that this compound not only inhibited the growth of M. tuberculosis but also displayed selectivity towards mycobacterial strains over fungal strains such as Candida albicans .

Comparative Analysis with Other Compounds

Comparative studies with other known antimicrobials revealed that this compound had comparable efficacy to first-line tuberculosis drugs while maintaining a better safety profile in preliminary cytotoxicity tests .

Properties

IUPAC Name

methyl 4-[[[methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O6/c1-27(25(30)33-18-21-9-5-3-6-10-21)28(26(31)34-19-22-11-7-4-8-12-22)17-20-13-15-23(16-14-20)24(29)32-2/h3-16H,17-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTSBUGWOGSMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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